molecular formula C16H18N2O3S B6984800 N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide

Cat. No.: B6984800
M. Wt: 318.4 g/mol
InChI Key: CYGVCRYQJWXSQY-XYPWUTKMSA-N
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Description

N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]furan-3-sulfonamide is a complex organic compound featuring a bicyclic structure with a benzyl group and a furan sulfonamide moiety

Properties

IUPAC Name

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-22(20,13-6-7-21-11-13)17-16-14-9-18(10-15(14)16)8-12-4-2-1-3-5-12/h1-7,11,14-17H,8-10H2/t14-,15+,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGVCRYQJWXSQY-XYPWUTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2NS(=O)(=O)C3=COC=C3)CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2NS(=O)(=O)C3=COC=C3)CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [3+2] cycloaddition reaction between a suitable azide and an alkyne, forming the azabicyclo[3.1.0]hexane structure.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.

    Sulfonamide Formation: The final step involves the reaction of the bicyclic amine with furan-3-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products and pharmaceuticals.

Medicine

Medically, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the bicyclic structure may provide unique pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties, leveraging its rigid bicyclic structure.

Mechanism of Action

The mechanism of action of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol: Similar bicyclic structure but with a hydroxyl group instead of a sulfonamide.

    N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]benzenesulfonamide: Similar structure with a benzenesulfonamide group instead of a furan sulfonamide.

Uniqueness

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide is unique due to the presence of the furan sulfonamide group, which can impart different electronic properties and reactivity compared to other sulfonamide derivatives. This uniqueness can be exploited in the design of new drugs or materials with specific desired properties.

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